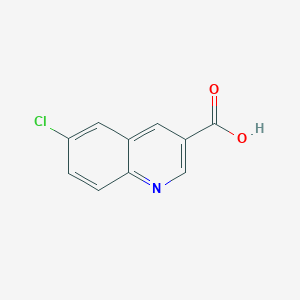

Ácido 6-cloroquinolina-3-carboxílico

Descripción general

Descripción

6-Chloroquinoline-3-carboxylic acid (6-CQCA) is a synthetic compound derived from the quinoline class of heterocyclic compounds. It is an important building block for the production of various drugs and other chemicals. 6-CQCA has a wide range of applications in the field of medicinal chemistry, including the synthesis of other compounds, as well as its own therapeutic actions.

Aplicaciones Científicas De Investigación

Química medicinal: Diseño y desarrollo de fármacos

Ácido 6-cloroquinolina-3-carboxílico: sirve como un andamiaje valioso en química medicinal debido a su similitud estructural con la quinolina, que es conocida por su amplio espectro de bioactividad . Se puede funcionalizar para crear compuestos novedosos con posibles efectos terapéuticos. Por ejemplo, sus derivados se han explorado por sus propiedades antiinflamatorias, antimaláricas y antibacterianas, lo que lo convierte en un importante farmacóforo en el descubrimiento de fármacos.

Síntesis orgánica: Bloques de construcción para moléculas complejas

En química orgánica sintética, el ácido 6-cloroquinolina-3-carboxílico se utiliza como bloque de construcción para la síntesis de moléculas complejas . Sus sitios reactivos permiten diversas reacciones de sustitución, lo que permite la creación de una amplia gama de derivados de quinolina. Estos derivados luego se pueden modificar aún más para producir compuestos con las propiedades químicas deseadas para aplicaciones industriales.

Nanotecnología: Modificación de la superficie de los nanomateriales

El grupo ácido carboxílico en el ácido 6-cloroquinolina-3-carboxílico puede ayudar en la modificación de la superficie de los nanotubos de carbono . Esta modificación es crucial para desarrollar nanomateriales poliméricos con propiedades mejoradas, como una mayor conductividad o resistencia mecánica, que son vitales para aplicaciones en electrónica y ciencia de los materiales.

Farmacología: Tamizaje in vivo e in vitro

This compound: y sus derivados se someten a tamizaje in vivo e in vitro para evaluar sus actividades farmacológicas . Estos estudios ayudan a comprender las interacciones biológicas de estos compuestos y su potencial como candidatos a fármacos para tratar diversas enfermedades.

Química ambiental: Detección y análisis

Los derivados del ácido 6-cloroquinolina-3-carboxílico se pueden usar como reactivos analíticos en química ambiental para la detección de contaminantes y toxinas . Su capacidad para formar complejos con metales y otras sustancias los hace útiles en el desarrollo de ensayos y sensores para el monitoreo ambiental.

Ciencia de polímeros: Agentes de reticulación

En ciencia de polímeros, el ácido 6-cloroquinolina-3-carboxílico puede actuar como un agente de reticulación debido a su grupo ácido carboxílico reactivo . Esta aplicación es esencial para crear polímeros con propiedades mecánicas específicas, como una mayor estabilidad térmica o resistencia a los solventes.

Safety and Hazards

Mecanismo De Acción

Target of Action

Quinoline derivatives have been studied as inhibitors of protein kinase ck2 , suggesting that 6-Chloroquinoline-3-carboxylic acid may also interact with this enzyme. Protein kinase CK2 plays a major role in various cellular processes, including cell growth and proliferation, and is associated with a range of diseases when dysregulated .

Mode of Action

If it acts similarly to other quinoline derivatives, it may inhibit protein kinase CK2, thereby affecting the phosphorylation of various proteins and influencing cellular processes .

Biochemical Pathways

If it inhibits protein kinase ck2 like other quinoline derivatives, it could impact multiple pathways given the enzyme’s broad substrate specificity .

Result of Action

If it acts as an inhibitor of protein kinase CK2, it could potentially influence a variety of cellular processes, including cell growth and proliferation .

Análisis Bioquímico

Biochemical Properties

6-Chloroquinoline-3-carboxylic acid plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with protein kinase CK2, an enzyme involved in various cellular processes, including cell cycle regulation and apoptosis . The interaction between 6-Chloroquinoline-3-carboxylic acid and CK2 results in the inhibition of the enzyme’s activity, which can lead to altered cellular functions.

Cellular Effects

The effects of 6-Chloroquinoline-3-carboxylic acid on cells are diverse and depend on the cell type and context. In cancer cells, this compound has been observed to inhibit cell proliferation by interfering with cell signaling pathways and gene expression . It can also affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways. These effects highlight the potential of 6-Chloroquinoline-3-carboxylic acid as a therapeutic agent in cancer treatment.

Molecular Mechanism

At the molecular level, 6-Chloroquinoline-3-carboxylic acid exerts its effects through binding interactions with biomolecules. It binds to the active site of protein kinase CK2, leading to enzyme inhibition . This binding interaction disrupts the enzyme’s normal function, resulting in changes in gene expression and cellular processes. Additionally, 6-Chloroquinoline-3-carboxylic acid may interact with other proteins and enzymes, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Chloroquinoline-3-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Chloroquinoline-3-carboxylic acid remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of enzyme activity and altered cellular functions.

Dosage Effects in Animal Models

The effects of 6-Chloroquinoline-3-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth in cancer models . At high doses, it can cause toxic or adverse effects, including damage to normal tissues and organs. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of 6-Chloroquinoline-3-carboxylic acid.

Metabolic Pathways

6-Chloroquinoline-3-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the tricarboxylic acid (TCA) cycle, leading to changes in energy production and cellular metabolism. These interactions highlight the compound’s potential impact on metabolic processes and its therapeutic applications.

Transport and Distribution

Within cells and tissues, 6-Chloroquinoline-3-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

The subcellular localization of 6-Chloroquinoline-3-carboxylic acid is influenced by targeting signals and post-translational modifications . The compound may be directed to specific compartments or organelles, where it exerts its biochemical effects. For example, it may localize to the nucleus to interact with nuclear proteins or to the mitochondria to influence metabolic processes. Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action and therapeutic potential.

Propiedades

IUPAC Name |

6-chloroquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-8-1-2-9-6(4-8)3-7(5-12-9)10(13)14/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYQIRJWFRMCAID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40557846 | |

| Record name | 6-Chloroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40557846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

118791-14-3 | |

| Record name | 6-Chloroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40557846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 118791-14-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

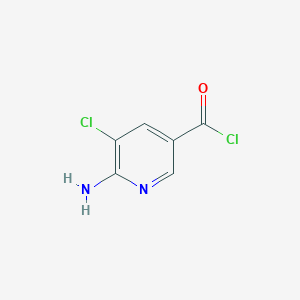

Synthesis routes and methods

Procedure details

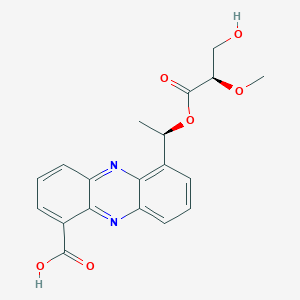

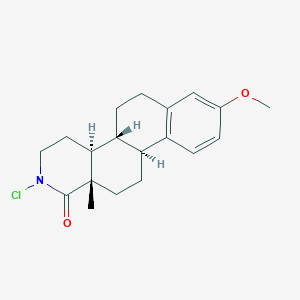

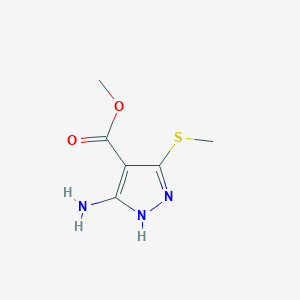

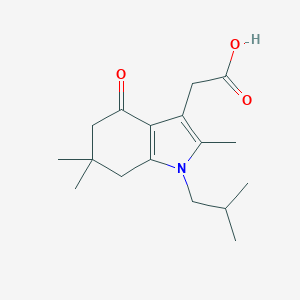

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of synthesizing novel 2-(benzo(naphtho)furan-2-yl)-6-chloroquinoline-3-carboxylic acid derivatives?

A1: While the paper focuses primarily on the synthesis method, the significance lies in the potential of these derivatives. 6-Chloroquinoline-3-carboxylic acid serves as a scaffold in various pharmaceutical compounds. By introducing a benzo(naphtho)furan moiety, the researchers aimed to modify the parent compound's properties, potentially leading to improved pharmacological activity, altered target selectivity, or enhanced pharmacokinetic profiles. This synthesis paves the way for further investigation into the biological activities of these novel derivatives.

Q2: What is the main takeaway from the research regarding the synthesis of these derivatives?

A: The researchers successfully developed a facile and efficient method for synthesizing 2-(benzo(naphtho)furan-2-yl)-6-chloroquinoline-3-carboxylic acid derivatives []. They utilized an ultrasound-assisted three-step one-pot reaction, which offers advantages such as reduced reaction time, milder conditions, and potentially higher yields compared to conventional multi-step synthesis. This method provides a valuable tool for accessing a library of these derivatives for further biological evaluation and drug discovery efforts.

Q3: How were the synthesized compounds characterized?

A: The researchers confirmed the structures of the newly synthesized 2-(benzo(naphtho)furan-2-yl)-6-chloroquinoline-3-carboxylic acid derivatives using a combination of spectroscopic techniques. These included infrared spectroscopy (IR), proton nuclear magnetic resonance spectroscopy (H NMR), carbon-13 nuclear magnetic resonance spectroscopy (C NMR), and high-resolution mass spectrometry (HRMS) []. These techniques provided complementary information about the functional groups, connectivity, and molecular weight of the synthesized compounds, confirming their intended structures.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aS,4S,6S,7aR)-2-Butyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B44318.png)

![3-(Trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B44326.png)

![(6Ar,10aR)-6,6,9-trimethyl-3-(2,2,3,3,3-pentadeuteriopropyl)-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B44332.png)